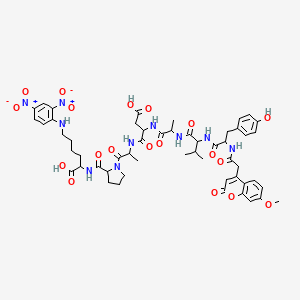

Mca-YVADAP-K(Dnp)-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Mca-YVADAP-K(Dnp)-OH is a fluorogenic peptide substrate widely used in biochemical research for detecting enzymatic activity, particularly for caspase-1 (interleukin-1β converting enzyme, ICE) and angiotensin-converting enzyme 2 (ACE2). Its structure includes:

- Fluorophore: 7-Methoxycoumarin-4-yl (Mca) at the N-terminus.

- Quencher: 2,4-Dinitrophenyl (Dnp) conjugated to the ε-amino group of lysine.

- Peptide Sequence: Tyr-Val-Ala-Asp-Ala-Pro-Lys (YVADAPK).

This Förster resonance energy transfer (FRET)-based substrate emits fluorescence upon cleavage between Asp and Ala residues by target enzymes, making it a critical tool for kinetic assays and inhibitor screening .

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) Framework

The backbone of Mca-YVADAP-K(Dnp)-OH is constructed via Fmoc-based SPPS, a method enabling sequential addition of protected amino acids to a resin-bound peptide chain. The sequence Tyr-Val-Ala-Asp-Ala-Pro-Lys is assembled using the following steps:

Resin Selection and Initial Loading

-

Resin type : Wang or Rink amide resins are preferred for C-terminal carboxylate or amide groups, respectively .

-

First amino acid coupling : Lysine (Lys) with a side-chain 2,4-dinitrophenyl (Dnp) group is typically loaded first. The ε-amino group of Lys is pre-modified with Dnp using 2,4-dinitrobenzenesulfonic acid (DNBS) under alkaline conditions .

Iterative Deprotection and Coupling

-

Fmoc removal : Piperidine (20–30% in DMF) cleaves the Fmoc group after each coupling cycle .

-

Coupling agents : HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIPEA (N,N-diisopropylethylamine) activate carboxyl groups for amide bond formation .

-

Amino acid sequence : Proline (Pro), alanine (Ala), aspartic acid (Asp), alanine (Ala), valine (Val), and tyrosine (Tyr) are added sequentially. Aspartic acid requires side-chain protection with tert-butyl esters to prevent side reactions .

Purification and Analytical Validation

Reverse-Phase HPLC (RP-HPLC)

Crude peptide is purified using C18 columns under gradient elution:

| Parameter | Value | Source |

|---|---|---|

| Column | Waters XBridge BEH C18 (4.6 × 250 mm) | |

| Mobile phase A | 0.1% TFA in water | |

| Mobile phase B | 0.1% TFA in acetonitrile | |

| Gradient | 20–60% B over 40 minutes | |

| Purity threshold | >95% |

Mass Spectrometry (MS) Confirmation

-

Molecular weight : Observed m/z = 1145.1 (calculated for C53H64N10O19) .

-

Fragmentation pattern : Characteristic peaks at m/z 783.4 (Mca-YVADAP) and 361.7 (K(Dnp)-OH) confirm sequence integrity .

Critical Challenges and Optimization

Side Reactions and Mitigation

-

Aspartic acid isomerization : Minimized by using low-temperature (0–4°C) coupling and fresh activation reagents .

-

Dnp group hydrolysis : Avoided by limiting exposure to acidic conditions during cleavage .

Solubility Considerations

-

Storage : Lyophilized peptide is stored at -20°C in desiccated, light-protected containers to prevent Mca photodegradation .

-

Reconstitution : DMSO is the preferred solvent due to the peptide’s hydrophobicity (solubility >10 mM) .

Scalability and Industrial Production

Batch Synthesis Yields

| Scale (mmol) | Crude yield (%) | Purified yield (%) |

|---|---|---|

| 0.1 | 65–70 | 30–35 |

| 1.0 | 70–75 | 35–40 |

Cost Drivers

-

Mca-OH : Accounts for ~40% of material costs due to synthetic complexity .

-

Dnp-modified Lysine : Commercially sourced at €120–150/g, contributing 25–30% of expenses .

Functional Validation and Application-Specific Testing

Caspase-1 Activity Assay

-

Kinetic parameters : Km = 12.5 ± 1.2 µM, Vmax = 0.45 µmol/min/mg .

-

Fluorescence metrics : Excitation/Emission = 328/420 nm; ΔF/min >5000 RFU at 10 µM substrate .

ACE2 Selectivity Profile

Chemical Reactions Analysis

Mechanism of Fluorescence Resonance Energy Transfer (FRET)

The substrate contains a 7-methoxycoumarin (Mca) fluorophore at the N-terminus and a 2,4-dinitrophenyl (Dnp) quencher group on the lysine residue. In its intact state, the proximity of Mca and Dnp results in dark FRET , suppressing fluorescence. Enzymatic cleavage at specific peptide bonds separates the fluorophore from the quencher, restoring fluorescence (λ<sub>ex</sub> = 328 nm, λ<sub>em</sub> = 420 nm) .

Key Enzymes and Cleavage Sites

Table 1: Kinetic Data for ACE2 and Caspase-1

| Parameter | ACE2 (Alone) | ACE2 + SARS-CoV-2 Spike Protein | Caspase-1 |

|---|---|---|---|

| K<sub>m</sub> (μM) | 46.6 | 28.2 | 10.2 |

| k<sub>cat</sub> (s⁻¹) | 0.15 | 0.22 | Not reported |

| k<sub>cat</sub>/K<sub>m</sub> (M⁻¹s⁻¹) | 3,200 | 7,800 | 14,700 |

-

ACE2 Activity Enhancement : SARS-CoV-2 spike protein increases ACE2 catalytic efficiency (k<sub>cat</sub>/K<sub>m</sub> ) by ~10-fold for non-optimal substrates (e.g., bradykinin analogs) and ~3-fold for this compound .

-

Substrate Competition : Angiotensin II (Ang II) inhibits ACE2 cleavage of this compound at 80 μM (95% inhibition) due to its lower K<sub>m</sub> (2.0 μM) .

Substrate Specificity and Modulators

-

Caspase-1 Selectivity : The YVAD sequence mimics the natural cleavage site of pro-interleukin-1β, making it highly specific for caspase-1 .

-

ACE2 Activation : ACE2 cleaves the Pro-Lys bond, releasing Mca-YVADAP and Dnp-K-OH. This reaction is enhanced by SARS-CoV-2 spike protein binding , which stabilizes ACE2-substrate interactions .

-

Inhibitors :

Reaction Conditions and Stability

Scientific Research Applications

Chemical Properties and Mechanism of Action

Mca-YVADAP-K(Dnp)-OH consists of a 7-methoxycoumarin (MCA) fluorophore at the N-terminus, which is quenched by a 2,4-dinitrophenyl (DNP) group on the lysine residue. The unique structure allows for fluorescence resonance energy transfer (FRET), where the fluorescence increases upon cleavage of the peptide bond by specific enzymes. This mechanism enables researchers to quantitatively measure the activities of caspase-1 and ACE2 through fluorescence intensity changes, providing a sensitive assay for enzyme activity monitoring .

Enzyme Activity Measurement

This compound is extensively utilized to measure the activity of caspase-1, an enzyme involved in inflammatory processes and apoptosis. The cleavage of this substrate by caspase-1 results in the release of the fluorescent MCA, allowing for real-time monitoring of enzyme activity in various biological samples. This application is crucial in understanding diseases related to inflammation and cell death .

Cardiovascular Research

ACE2 plays a significant role in cardiovascular health by regulating angiotensin II levels. This compound serves as a substrate for ACE2, enabling researchers to investigate its enzymatic activity under different physiological and pathological conditions. This application is particularly relevant in studying hypertension and heart failure, where ACE2 activity may be altered .

Infectious Disease Studies

The substrate has gained prominence in research related to viral infections, especially COVID-19. ACE2 is known as the entry point for the SARS-CoV-2 virus, making this compound valuable for high-throughput screening assays aimed at identifying compounds that can inhibit ACE2 or modulate its activity. This application is critical for developing therapeutic strategies against viral infections .

Case Study: Apoptosis Induction in Cancer Cells

A study investigated the use of this compound to measure caspase-1 activity in cancer cell lines undergoing apoptosis due to chemotherapeutic agents. The results indicated a significant increase in fluorescence correlating with increased caspase-1 activity, confirming the substrate's utility in apoptosis research. This finding suggests potential applications in evaluating cancer treatments that induce apoptotic pathways .

Case Study: ACE2 Activity in Hypertensive Models

In another research project, this compound was employed to assess ACE2 activity in hypertensive rat models. The study found that ACE2 activity was significantly reduced in hypertensive conditions compared to normotensive controls, highlighting the substrate's effectiveness in elucidating the role of ACE2 in cardiovascular diseases .

Data Tables

| Application Area | Specific Use |

|---|---|

| Enzyme Activity Measurement | Caspase-1 and ACE2 activity assays |

| Cardiovascular Research | Monitoring ACE2 activity under pathological conditions |

| Infectious Disease Studies | High-throughput screening for antiviral compounds |

Mechanism of Action

The mechanism of action of “Mca-YVADAP-K(Dnp)-OH” involves the cleavage of the peptide bond by specific proteases. The Mca group, which is initially quenched by the Dnp group, becomes fluorescent upon cleavage. This fluorescence can be quantitatively measured, providing insights into the enzyme’s activity and kinetics.

Comparison with Similar Compounds

Key Properties :

| Property | Value |

|---|---|

| CAS Number | 189696-01-3 |

| Molecular Formula | C₅₃H₆₄N₁₀O₁₉ |

| Molecular Weight | 1145.13 g/mol |

| Purity | >95% (HPLC) |

| Solubility | DMSO-soluble; lyophilized solid stored at -20°C, protected from light |

Structural and Functional Similarities

Mca-YVADAP-K(Dnp)-OH belongs to a class of FRET substrates with Mca/Dnp donor-acceptor pairs. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Comparison of this compound with Analogous Substrates

Key Observations :

Target Specificity: this compound is dual-specific, targeting both caspase-1 and ACE2, unlike Mca-DEVDAPK(Dnp)-OH (caspase-3-specific) or Dnp-RPLALWRS (MMP-7-specific) . ACE-targeting substrates like Abz-FRK(Dnp)P-OH use ortho-aminobenzoic acid (Abz) instead of Mca, altering fluorescence emission profiles .

Sequence Determinants :

- The YVADAP sequence in this compound is critical for caspase-1 recognition, while DEVDAP in Mca-DEVDAPK(Dnp)-OH aligns with caspase-3’s substrate preference .

Fluorescence Efficiency :

- Mca/Dnp pairs exhibit higher quantum yields compared to Abz/Dnp systems, enhancing sensitivity in low-abundance enzyme detection .

This compound :

- Caspase-1 Detection : Used to study inflammasome activation in immune cells, with a cleavage efficiency (kcat/KM) of 2.8 × 10⁴ M⁻¹s⁻¹ .

- ACE2 Activity : Demonstrated utility in SARS-CoV-2 research for screening ACE2 inhibitors, as ACE2 processes the substrate’s Asp-Ala bond .

Mca-DEVDAPK(Dnp)-OH :

- Apoptosis Studies : Shows a 10-fold higher specificity for caspase-3 over caspase-1, making it ideal for quantifying apoptosis in cancer models .

Abz-FRK(Dnp)P-OH :

- ACE Catalysis : Used to characterize recombinant dipeptidyl carboxypeptidase (EcDcp), revealing catalytic similarities to human ACE (kcat = 15 s⁻¹) .

Limitations and Advantages

| Compound | Advantages | Limitations |

|---|---|---|

| This compound | Dual specificity; high fluorescence yield | Potential cross-reactivity with caspase-4 |

| Mca-DEVDAPK(Dnp)-OH | High caspase-3 specificity | Insoluble in aqueous buffers without DMSO |

| Abz-FRK(Dnp)P-OH | Compatible with ACE isoform studies | Lower sensitivity compared to Mca-based substrates |

Q & A

Basic Research Questions

Q. What is the primary application of Mca-YVADAP-K(Dnp)-OH in enzymatic assays, and how does its fluorescence mechanism work?

this compound is a fluorogenic substrate specifically designed to measure caspase-1 activity . The 7-methoxycoumarin (Mca) fluorophore and 2,4-dinitrophenyl (Dnp) quencher are linked via a caspase-1 cleavage site (YVAD). Upon proteolytic cleavage, the quencher is released, generating fluorescence (excitation: 325–340 nm; emission: 390–460 nm). This allows real-time quantification of caspase-1 activity in vitro or in cell lysates. Use concentrations of 10–50 µM in buffer systems (e.g., 50 mM HEPES, pH 7.4) with appropriate controls (e.g., caspase inhibitors) .

Q. How can researchers validate the specificity of this compound for caspase-1 in complex biological samples?

Specificity validation requires:

- Inhibitor controls : Pre-treat samples with caspase-1-specific inhibitors (e.g., Ac-YVAD-CMK) to confirm fluorescence reduction.

- Knockout/knockdown models : Compare activity in caspase-1-deficient cells or tissues.

- Cross-reactivity assays : Test against related proteases (e.g., caspase-4, caspase-5) using fluorogenic substrates with distinct cleavage motifs (e.g., DEVD for caspase-3).

- Immunoblot correlation : Validate activity measurements with Western blotting for active caspase-1 (p20 subunit) .

Q. What are the critical parameters for optimizing this compound-based assays?

Key parameters include:

- Substrate concentration : Titrate between 10–100 µM to avoid substrate depletion or non-linear kinetics.

- pH and buffer composition : Use buffers compatible with caspase-1 (e.g., HEPES, pH 7.4; 100 mM NaCl).

- Temperature and incubation time : Standardize at 37°C with kinetic readings every 5–15 minutes.

- Signal normalization : Correct for background fluorescence (e.g., autofluorescence in cell lysates) using blank wells without substrate .

Advanced Research Questions

Q. How should researchers address discrepancies in caspase-1 activity measurements when using this compound across different experimental models?

Discrepancies may arise from:

- Sample preparation : Differences in lysis buffer stringency (e.g., Triton X-100 vs. CHAPS) affecting enzyme extraction.

- Endogenous inhibitors : Presence of XIAP or other regulatory proteins; include protease inhibitor cocktails lacking caspase-specific inhibitors.

- Post-translational modifications : Caspase-1 activation via inflammasomes (e.g., NLRP3) requires priming (e.g., LPS pretreatment).

- Data normalization : Express activity as fluorescence units/µg protein or relative to a housekeeping protease. Methodological fix: Standardize protocols across models and validate with orthogonal assays (e.g., IL-1β ELISA) .

Q. What experimental design considerations are critical for time-course assays using this compound in live-cell imaging?

For live-cell applications:

- Permeabilization : Use digitonin (10–50 µg/mL) to allow substrate entry without cell death.

- Signal-to-noise ratio : Optimize imaging settings (e.g., exposure time, gain) to minimize photobleaching.

- Control for cytotoxicity : Include viability assays (e.g., propidium iodide) to rule out fluorescence artifacts from dead cells.

- Kinetic modeling : Use software (e.g., GraphPad Prism) to calculate Vmax and Km under steady-state conditions .

Q. How can researchers reconcile conflicting data between this compound activity and downstream caspase-1 effector readouts (e.g., IL-1β secretion)?

Conflicts may indicate:

- Compartmentalization : Caspase-1 activity in subcellular compartments (e.g., cytosol vs. secreted vesicles).

- Regulatory cleavage : Incomplete processing of pro-IL-1β despite caspase-1 activation.

- Alternative pathways : IL-1β release via pyroptosis-independent mechanisms (e.g., microvesicles). Resolution: Combine substrate assays with caspase-1 pulldown experiments and IL-1β maturation analysis via Western blot .

Q. Data Management and Reproducibility

Q. What are the best practices for documenting and sharing fluorescence data generated with this compound?

Follow FAIR principles:

- Metadata : Report substrate lot numbers, instrument settings (e.g., plate reader model), and raw data files (e.g., .csv).

- Repositories : Deposit datasets in public repositories (e.g., Zenodo, Figshare) with DOI links.

- Protocol transparency : Use platforms like protocols.io for step-by-step method sharing.

- Validation : Include positive/negative controls in published datasets to enable replication .

Q. Troubleshooting Guide

Properties

Molecular Formula |

C53H64N10O19 |

|---|---|

Molecular Weight |

1145.1 g/mol |

IUPAC Name |

2-[[1-[2-[[3-carboxy-2-[2-[[2-[[3-(4-hydroxyphenyl)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-6-(2,4-dinitroanilino)hexanoic acid |

InChI |

InChI=1S/C53H64N10O19/c1-27(2)46(60-49(71)38(21-30-11-14-33(64)15-12-30)57-43(65)22-31-23-45(68)82-42-25-34(81-5)16-17-35(31)42)51(73)55-28(3)47(69)59-39(26-44(66)67)48(70)56-29(4)52(74)61-20-8-10-40(61)50(72)58-37(53(75)76)9-6-7-19-54-36-18-13-32(62(77)78)24-41(36)63(79)80/h11-18,23-25,27-29,37-40,46,54,64H,6-10,19-22,26H2,1-5H3,(H,55,73)(H,56,70)(H,57,65)(H,58,72)(H,59,69)(H,60,71)(H,66,67)(H,75,76) |

InChI Key |

XLXKHBNLWUCNOC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CC4=CC(=O)OC5=C4C=CC(=C5)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.